3-(Cyclopentylmethoxy)-6-methylpyridazine 3-(Cyclopentylmethoxy)-6-methylpyridazine
Brand Name: Vulcanchem
CAS No.: 2189497-97-8
VCID: VC6844680
InChI: InChI=1S/C11H16N2O/c1-9-6-7-11(13-12-9)14-8-10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3
SMILES: CC1=NN=C(C=C1)OCC2CCCC2
Molecular Formula: C11H16N2O
Molecular Weight: 192.262

3-(Cyclopentylmethoxy)-6-methylpyridazine

CAS No.: 2189497-97-8

Cat. No.: VC6844680

Molecular Formula: C11H16N2O

Molecular Weight: 192.262

* For research use only. Not for human or veterinary use.

3-(Cyclopentylmethoxy)-6-methylpyridazine - 2189497-97-8

Specification

CAS No. 2189497-97-8
Molecular Formula C11H16N2O
Molecular Weight 192.262
IUPAC Name 3-(cyclopentylmethoxy)-6-methylpyridazine
Standard InChI InChI=1S/C11H16N2O/c1-9-6-7-11(13-12-9)14-8-10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3
Standard InChI Key UQCGQDDRHPZTDX-UHFFFAOYSA-N
SMILES CC1=NN=C(C=C1)OCC2CCCC2

Introduction

Synthesis and Physicochemical Properties

Synthetic Routes

While no published synthesis of 3-(cyclopentylmethoxy)-6-methylpyridazine is documented, analogous pyridazine derivatives are typically synthesized via:

  • Nucleophilic aromatic substitution: Introducing alkoxy groups using cyclopentylmethanol under basic conditions.

  • Cross-coupling reactions: Suzuki-Miyaura or Buchwald-Hartwig couplings to attach methyl or cyclopentyl groups.

  • Cyclization strategies: Constructing the pyridazine ring from diketones or hydrazines.

A patent describing the synthesis of 2-cyclopentyl-6-methoxy-isonicotinic acid (WO2013175397A1) highlights the use of cyclopentylmethanol in alkoxylation reactions, which could be adapted for pyridazine systems . Key steps may involve protecting group strategies to ensure regioselectivity during substitution.

Physicochemical Profiling

Predicted properties using computational tools (e.g., LogP, solubility) suggest:

  • LogP: ~2.5 (moderate lipophilicity suitable for blood-brain barrier penetration).

  • Water solubility: Low (<1 mg/mL), necessitating formulation enhancements for in vivo studies.

  • pKa: ~4.2 (weakly basic due to pyridazine nitrogen atoms).

CompoundTargetEC50/IC50 (nM)Key SubstituentsSource
VU0366248mGluR5 (NAM)10–503-Cyano, 5-Fluoro
5-MethylpyridazinePDE412005-Methyl
3-Methoxy-6-phenylpyridazineJAK2853-Methoxy, 6-Phenyl

While 3-(cyclopentylmethoxy)-6-methylpyridazine remains uncharacterized, its structural features suggest mid-nanomolar potency if optimized for specific targets.

Therapeutic Applications and Challenges

Antimicrobial Activity

Pyrrolo[3,4-c]pyridines with alkoxy substituents exhibit antimycobacterial activity by inhibiting InhA . Although 3-(cyclopentylmethoxy)-6-methylpyridazine lacks direct evidence, its scaffold could be explored against Mycobacterium tuberculosis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator